3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol
CAS No.:
Cat. No.: VC18626117
Molecular Formula: C19H24F2O2Si
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24F2O2Si |
|---|---|
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | 3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropan-1-ol |
| Standard InChI | InChI=1S/C19H24F2O2Si/c1-18(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19(20,21)14-22/h4-13,22H,14-15H2,1-3H3 |
| Standard InChI Key | DPTVIASBQRUVNA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₉H₂₄F₂O₂Si, with a molecular weight of 350.5 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropan-1-ol |
| SMILES | CC(C)(C)Si(C2=CC=CC=C2)OCC(CO)(F)F |
| InChIKey | DPTVIASBQRUVNA-UHFFFAOYSA-N |
| PubChem CID | 125483258 |
| CAS Number | Not explicitly listed (related derivatives: 160052-43-7, 1352343-62-4) |
The TBDPS group provides steric hindrance, protecting the hydroxyl group during reactions, while the difluoromethyl (-CF₂-) moiety enhances metabolic stability and influences electronic properties .
Applications in Organic Synthesis
Protecting Group Strategy
The TBDPS group’s stability allows its use in complex syntheses:
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Peptide Chemistry: Protects hydroxyl groups during solid-phase peptide synthesis (SPPS) .
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Natural Product Synthesis: Employed in terpene and polyketide frameworks where selective deprotection is critical .
Pharmaceutical Intermediates
The compound serves as a precursor in drug discovery:
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Estrogen Receptor Modulators: Patents highlight its role in synthesizing selective estrogen receptor degraders (SERDs) for breast cancer therapy .
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Anti-inflammatory Agents: Derivatives appear in PDE4 inhibitors for treating COPD and fibrosis .
Fluorine-Specific Reactivity
The geminal difluorination adjacent to the hydroxyl group:
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Enhances Electrophilicity: Facilitates nucleophilic substitutions at the β-position .
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Modulates Lipophilicity: Improves membrane permeability in bioactive molecules .
Physical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | ~1.1 g/cm³ (estimated) | |
| Solubility | Soluble in THF, DCM, DMF; insoluble in water |
Spectroscopic Signatures
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¹H NMR (CDCl₃): δ 7.6–7.4 (m, 10H, aromatic), 3.8–3.6 (m, 2H, -CH₂OH), 1.1 (s, 9H, t-Bu).
Research Findings and Case Studies
Case Study: Synthesis of Anticancer Agents
In patent US20230348459A1, the compound was alkylated to form a triflate intermediate (C₂₀H₂₃F₅O₄SSi), which participated in palladium-catalyzed cross-couplings to generate pyrrolidine-based kinase inhibitors . The TBDPS group ensured regioselectivity during Mitsunobu reactions .
Stability Under Radical Conditions
Photocatalytic difluoromethylation studies (RSC Suppl. 2023) demonstrated that the TBDPS-protected alcohol remained intact under blue-light irradiation, enabling late-stage functionalization of alkenes .
Comparative Analysis with Analogues
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